Ethyl 4-mercaptocinnamate
Description
Contextual Significance of Cinnamate (B1238496) and Thiol-Containing Esters in Contemporary Organic Chemistry
Cinnamate esters, derived from cinnamic acid, are a well-established class of α,β-unsaturated esters. Their conjugated system is responsible for properties like UV absorption, making derivatives such as octyl 4-methoxycinnamate common ingredients in sunscreens. umich.edu The core structure of cinnamic acid and its derivatives features a phenyl ring, a double bond, and a carboxylic group, providing multiple sites for chemical modification. nih.gov This has led to their use as precursors in the synthesis of a wide array of compounds, including pharmaceuticals and fragrances. scispace.comnsf.gov The reactivity of the double bond allows for various addition and cycloaddition reactions, while the ester can be hydrolyzed or transesterified. acs.orglenzing.com
Thiol-containing compounds, or mercaptans, are sulfur analogs of alcohols and are known for their distinct odors, high acidity compared to alcohols, and potent nucleophilicity. wikipedia.org The thiol group is readily oxidized to form disulfide bonds (R-S-S-R), a reversible reaction that is crucial in biological systems, such as in the amino acid cysteine. wikipedia.org In organic synthesis, thiols are versatile reagents. wikipedia.org Thioesters, which are esters containing a thiol group, are important intermediates in various biochemical pathways, including fatty acid metabolism, where they act as acylating agents. libretexts.orgrsc.org The unique reactivity of the sulfur atom has also been harnessed in the development of certain therapeutic agents. wikipedia.org
Historical Overview of Research on Cinnamate Derivatives and Aryl Mercaptans
Research into cinnamic acid and its derivatives has a long history, stemming from their natural occurrence in plants like cinnamon. nsf.govresearchgate.net Early studies focused on their isolation and role as flavoring and fragrance agents. scispace.comnsf.gov A landmark study in the history of xenobiotic metabolism involved feeding cinnamic acid to animals and isolating hippuric acid from their urine, demonstrating the in-vivo transformation of the compound. scispace.com Over the decades, synthetic methodologies like the Knoevenagel condensation and Fischer esterification were developed and refined to create a vast library of cinnamate derivatives. umich.edunsf.gov These derivatives have been explored for a wide range of biological activities. jst.go.jpnih.gov
The study of aryl mercaptans (thiophenols) also has deep roots in organic chemistry. Initially, much of the interest was driven by their strong and often unpleasant odors. wikipedia.org Industrially, methods for producing thiols were developed from the 1960s to the 1980s, often involving the acid-catalyzed addition of hydrogen sulfide (B99878) to alkenes. ias.ac.in Early research established their fundamental chemical properties, such as their acidity and their ability to form stable complexes with metal ions. wikipedia.org A 1939 publication in the Journal of the American Chemical Society investigated hydrogen bonding in aryl mercaptans, highlighting early interest in their physical-organic properties. acs.org The synthesis of aryl thiols has evolved, with methods developed for the reduction of isothiouronium salts to produce these compounds efficiently. ias.ac.in
Current Research Landscape and Future Directions for Ethyl 4-Mercaptocinnamate
Current research on this compound and related structures primarily focuses on its utility as a bifunctional molecule for creating more complex architectures. The thiol group provides a reactive handle for surface modification, particularly for creating self-assembled monolayers (SAMs) on gold and other metal surfaces. This has applications in nanoscience and electronics. The cinnamate portion, with its photo-reactive double bond, can undergo [2+2] cycloadditions when exposed to UV light, allowing for the creation of cross-linked polymers and photo-patternable materials. lenzing.com
Future research is likely to expand in the following directions:
Advanced Materials: Development of novel polymers and hydrogels where this compound is incorporated as a monomer for creating materials with tunable optical, mechanical, or responsive properties.
Bioconjugation: The thiol group can be used to attach the molecule to biomolecules like proteins or peptides, while the cinnamate end can be used for photo-immobilization or to act as a reporter group.
Nanoparticle Functionalization: Research is exploring the interaction between aryl mercaptans and nanoparticles, suggesting that this compound could be used to create functionalized nanoparticles for sensing or drug delivery applications. arpgweb.com
Synthetic Chemistry: Its role as a versatile building block in multi-step organic synthesis continues to be explored for creating novel heterocyclic compounds or other complex molecular targets. pharmaffiliates.com
Defining the Scope of Academic Inquiry for this compound Studies
The academic study of this compound encompasses several key areas of chemical science:
Synthesis and Characterization: This involves the development and optimization of synthetic routes to produce the compound with high purity and yield. A common synthetic pathway involves the esterification of 4-mercaptocinnamic acid. Full characterization using techniques like NMR, mass spectrometry, and IR spectroscopy is fundamental to confirm its structure and purity.
Reaction Chemistry: Investigating the selective reactivity of its distinct functional groups. This includes studying the nucleophilic reactions of the thiol group (e.g., alkylation, Michael addition, disulfide formation) and the reactions of the α,β-unsaturated ester (e.g., cycloadditions, conjugate additions, polymerization).
Materials Science Applications: This area focuses on the application of this compound in the creation of functional materials. Key research questions involve its ability to form ordered self-assembled monolayers on various substrates, its use as a monomer in polymerization reactions, and the properties of the resulting materials.
Physical and Photochemical Properties: This involves the study of its photophysical behavior, including its UV-Vis absorption and fluorescence properties, and its photochemical reactivity, particularly the kinetics and mechanism of its photodimerization or polymerization. Understanding these properties is crucial for its application in photo-responsive systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-2-13-11(12)8-5-9-3-6-10(14)7-4-9/h3-8,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJDLLHNAYVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652582 | |
| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-07-6 | |
| Record name | Ethyl 3-(4-mercaptophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategic Approaches to the Synthesis of Ethyl 4-Mercaptocinnamate
The creation of the this compound structure relies on established organic reactions, which can be categorized into several key approaches. These include the esterification of a pre-formed 4-mercaptopinnamic acid, the introduction of a thiol group onto a cinnamate (B1238496) scaffold, the use of multicomponent reactions to build the core structure, and methods to control the stereochemistry of the alkene moiety.
A direct and common method for the synthesis of this compound is the esterification of 4-mercaptopinnamic acid. The Fischer esterification, a well-established acid-catalyzed reaction, is a primary example of this approach. sapub.orgapsu.eduresearchgate.net In this reaction, 4-mercaptopinnamic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to yield the corresponding ethyl ester. chegg.commasterorganicchemistry.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product side. sapub.orgapsu.edu The use of sonication has also been reported to accelerate the esterification of cinnamic acid with ethanol, offering a potentially more efficient method. scispace.com
The general mechanism for the Fischer esterification involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ethyl ester. masterorganicchemistry.com
Table 1: Reaction Parameters for Fischer Esterification of Cinnamic Acid Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |
| trans-Cinnamic acid | Ethanol | Sulfuric acid | Reflux | Ethyl cinnamate | sapub.orgapsu.edu |
| Cinnamic acid | Ethanol | Sulfuric acid | Ultrasonic waves | Ethyl cinnamate | scispace.com |
This table is illustrative and based on the esterification of the parent cinnamic acid.
An alternative strategy involves the introduction of the thiol group onto a pre-existing ethyl cinnamate framework. This can be achieved through various methods, most notably via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
For an SNAr approach, a suitable starting material would be an ethyl cinnamate derivative with a good leaving group, such as a halogen (e.g., fluorine or chlorine), at the 4-position of the phenyl ring. The reaction would involve treating this substrate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or a protected thiol equivalent, in a polar aprotic solvent. jst.go.jp The success of this reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.
Transition metal-catalyzed cross-coupling reactions offer a more versatile approach for the formation of the aryl-sulfur bond. thieme-connect.com Palladium, copper, and nickel are common catalysts for such transformations. thieme-connect.comnih.gov For instance, ethyl 4-bromocinnamate could be coupled with a thiol surrogate, like a xanthate, in the presence of a copper catalyst to form the corresponding thioether, which can then be hydrolyzed to the desired thiol. acs.org Another approach involves the coupling of an aryl halide with an alkyl thiol in the presence of a palladium or nickel catalyst. thieme-connect.com
Table 2: Selected Metal-Catalyzed C-S Cross-Coupling Reactions
| Aryl Halide | Thiol Source | Catalyst System | Reaction Conditions | Product Type | Reference |
| Aryl Iodide | Potassium Ethyl Xanthogenate | Cu(OAc)₂ | DMF, 80 °C | Aryl Thioether | acs.org |
| Aryl Halide | Thiol | Pd or Ni catalyst | Various | Aryl Thioether | thieme-connect.com |
| Aryl Iodide | Sulfur powder | CuI nanoparticles | K₂CO₃, DMF, 90°C | Aryl Thiol | organic-chemistry.org |
This table represents general methods for aryl sulfide (B99878) synthesis that could be adapted for the synthesis of this compound.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient pathway to construct molecular scaffolds. consensus.app While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core aryl sulfide structure. For example, a three-component reaction involving an aryldiazonium salt, a sulfur dioxide surrogate, and an alkyl bromide has been shown to produce aryl alkyl thioethers. organic-chemistry.org Adapting such a strategy could potentially lead to the formation of the 4-mercaptocinnamate skeleton in a convergent manner.
The double bond in the cinnamate structure can exist as either the (E) or (Z) isomer. The naturally occurring and more stable isomer of cinnamic acid is the trans or (E)-isomer. apsu.edu Many synthetic routes, such as the Wittig reaction, can be tailored to favor the formation of one isomer over the other. cram.com For instance, the use of unstabilized ylides in the Wittig reaction typically leads to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene.
Should a mixture of (E) and (Z) isomers be produced, they can often be separated by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). researchgate.net In some cases, selective crystallization can also be employed. researchgate.net The distinct physical properties of the isomers, such as their dipole moments and van der Waals interactions, allow for their separation on a stationary phase like silica gel or a C18 column. researchgate.net Furthermore, photoisomerization can be used to convert the (E)-isomer to the (Z)-isomer. acs.org
Synthesis of Key Intermediates and Precursors
The synthesis of this compound is critically dependent on the availability of its key precursors, most notably 4-mercaptopinnamic acid.
A common route to 4-mercaptopinnamic acid involves the synthesis of a thiophenol derivative from the corresponding aniline. google.com This is often achieved through a diazotization reaction. For instance, 4-aminocinnamic acid can be treated with sodium nitrite in the presence of a strong acid to form a diazonium salt. This intermediate can then be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthogenate, followed by hydrolysis to yield 4-mercaptopinnamic acid. google.comorgsyn.org This method is a well-established procedure for the preparation of thiophenols. orgsyn.org
Another approach involves the reduction of a sulfonyl chloride. For example, 4-chlorosulfonylcinnamic acid could be reduced using a reagent like zinc dust in an acidic medium to afford the desired 4-mercaptopinnamic acid. orgsyn.org
The synthesis of cinnamic acid analogues, which can be precursors, often starts with a Knoevenagel–Doebner condensation between a substituted benzaldehyde and malonic acid in the presence of pyridine and piperidine (B6355638). mdpi.comnih.gov For example, 4-hydroxybenzaldehyde can be reacted with malonic acid to produce 4-hydroxycinnamic acid. nih.gov
Advanced Synthetic Strategies for Substituted Cinnamic Acid Derivatives
Modern organic synthesis has moved beyond classical methods to embrace more efficient, selective, and sustainable routes for preparing substituted cinnamic acids. Innovations in catalysis and reaction design have been pivotal in this evolution. beilstein-journals.orgsemanticscholar.org
One of the primary methods for synthesizing cinnamic acid derivatives is the Knoevenagel condensation , which involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. Recent advancements have focused on using environmentally benign catalysts and solvents. For instance, graphene oxide has been employed as a recyclable, solvent-free catalyst for the direct amidation of cinnamic acid, proceeding through hydrogen-bonding activation. nih.gov
Another advanced strategy involves transition metal-catalyzed cross-coupling reactions . For example, palladium-catalyzed hydrocarbonylation of phenylacetylene with carbon monoxide and a hydrosilane can produce cinnamamides with high selectivity. nih.gov This highlights the power of catalytic systems in controlling the geometry and substitution pattern of the resulting cinnamic acid derivative. Furthermore, borane catalysts, such as B(C₆F₅)₃, have been shown to effectively catalyze the Fischer esterification of cinnamic acids, offering a metal-free alternative for ester synthesis. nih.gov
The functionalization of the cinnamic acid core can also be achieved through various acylation and alkylation reactions. The use of coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in continuous flow mechanochemistry represents a scalable and efficient method for producing cinnamic acid amides and hydrazides. beilstein-journals.orgnih.gov
Catalytic Systems in this compound Synthesis
The introduction of the sulfur moiety onto the cinnamic acid backbone is the key step in synthesizing this compound. This is typically achieved through C-S bond formation, a reaction class for which numerous catalytic systems have been developed.
Homogeneous Catalysis in Thiol-Ene Reactions
The thiol-ene reaction, a form of "click chemistry," is a highly efficient method for forming C-S bonds. rsc.org It involves the addition of a thiol across a double bond (the "ene"). In the context of cinnamates, this can be a powerful strategy. The reaction can be initiated either by radicals or by a base/nucleophile. rsc.org
In a radical-mediated thiol-ene reaction , a thiyl radical is generated, which then adds to the alkene of the cinnamate ester. This process is often initiated by photochemical or thermal decomposition of a radical initiator. rsc.org
Alternatively, base- or nucleophile-catalyzed thiol-ene reactions (Michael addition) can be employed. In this mechanism, a base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, attacking the electron-deficient double bond of the cinnamate ester. Simple organic bases like triethylamine can catalyze this reaction effectively under mild conditions. rsc.orgnih.gov Phosphines have also been explored as nucleophilic catalysts for the addition of thiols to activated alkenes. nih.gov
| Catalyst Type | Initiator/Catalyst Example | Reaction Type | Key Features |
| Radical | Photoinitiators (e.g., DMPA) | Radical Addition | High efficiency, often initiated by UV light, not inhibited by oxygen. mdpi.com |
| Base-Catalyzed | Triethylamine (TEA) | Michael Addition | Mild conditions, high yield, compatible with many functional groups. rsc.orgnih.gov |
| Nucleophilic | Phosphines (e.g., TangPhos) | Michael Addition | Can achieve high enantioselectivity for certain substrates. nih.gov |
Heterogeneous Catalysts for C-S Bond Formation
Heterogeneous catalysts offer significant advantages, including ease of separation and recyclability, making them attractive for industrial applications. While sulfur compounds can sometimes act as poisons for metal catalysts, there is growing research into robust heterogeneous systems for C-S bond formation. rsc.org
Supported metal nanoparticles are a common type of heterogeneous catalyst. For example, copper nanoparticles supported on various materials can catalyze Ullmann-type C-S coupling reactions. Similarly, palladium supported on substrates like alumina or carbon can be active for cross-coupling reactions. The development of catalysts supported on materials like zeolites and metal-organic frameworks (MOFs) is an active area of research, aiming to combine high activity with the stability and recyclability of a solid support. mdpi.com
| Catalyst System | Support Material | Reaction Type | Advantages |
| Copper Nanoparticles | Chitosan, Carbon | Ullmann-type Coupling | Recyclable, lower cost than palladium. |
| Palladium on Carbon (Pd/C) | Activated Carbon | Cross-Coupling/Hydrogenation | Widely used, effective for various transformations. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Various | Multiple | High surface area, tunable porosity, potential for high selectivity. mdpi.com |
Transition Metal-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann type)
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-S bonds, particularly for aryl sulfides. These methods typically involve the reaction of an aryl halide or triflate with a thiol or a sulfur surrogate.
The Buchwald-Hartwig amination protocol has been successfully extended to C-S bond formation. wikipedia.org This reaction typically uses a palladium catalyst in combination with a specialized phosphine ligand to couple an aryl halide (e.g., ethyl 4-bromocinnamate) with a thiol. The choice of ligand is critical for achieving high yields and broad substrate scope. wikipedia.orgorganic-chemistry.orgacsgcipr.org
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-heteroatom bonds. organic-chemistry.org Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), but modern variations use catalytic amounts of copper salts, often with ligands, allowing the reaction to proceed under much milder conditions. acsgcipr.orgorganic-chemistry.org This method is a viable alternative to palladium-catalyzed systems for coupling aryl halides with thiols. organic-chemistry.org
| Reaction Name | Metal Catalyst | Typical Ligands | Key Features |
| Buchwald-Hartwig Coupling | Palladium (Pd) | Phosphine-based (e.g., BINAP, dppf) | High functional group tolerance, mild reaction conditions. wikipedia.orgresearchgate.net |
| Ullmann Condensation | Copper (Cu) | Phenanthroline, Proline | Lower cost catalyst, avoids palladium, though sometimes requires higher temperatures. organic-chemistry.org |
Purification and Isolation Techniques for Synthetic Products
After the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of this compound and any impurities.
Column chromatography is a highly effective technique for purifying cinnamate esters. sapub.orgresearchgate.net Using a solid stationary phase like silica gel and a liquid mobile phase (eluent), components of the mixture are separated based on their differential adsorption. The polarity of the eluent, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is optimized to achieve good separation. researchgate.net
Crystallization is another powerful purification method, particularly for solid products. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For aromatic thiols, which can be sensitive to oxidation, this process should be carried out carefully.
Distillation can be used if the product is a liquid with a sufficiently high boiling point and is thermally stable. Vacuum distillation is often employed for high-boiling compounds like cinnamate esters to lower the required temperature and prevent decomposition. orgsyn.org
Finally, washing with aqueous solutions is a standard workup procedure to remove water-soluble impurities. For instance, washing with a mild base like sodium bicarbonate can remove acidic impurities, while washing with brine can help break up emulsions and remove residual water. researchgate.net
| Technique | Principle of Separation | Application for this compound |
| Column Chromatography | Differential adsorption on a stationary phase | Separation from nonpolar and highly polar impurities. sapub.orgresearchgate.net |
| Crystallization | Difference in solubility at different temperatures | Purification of the final solid product or solid intermediates. |
| Distillation (Vacuum) | Difference in boiling points | Purification of liquid esters from non-volatile impurities. orgsyn.org |
| Aqueous Washing | Partitioning between organic and aqueous phases | Removal of salts, acids, bases, and other water-soluble byproducts. researchgate.net |
Reactivity and Mechanistic Studies
Reactions of the Ester Group
The ethyl ester group of Ethyl 4-mercaptocinnamate is also a site of reactivity, primarily through hydrolysis.
The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-mercaptocinnamic acid. Base-catalyzed hydrolysis, or saponification, is a common method for this transformation. For instance, treating this compound with sodium hydroxide (B78521) in methanol (B129727) leads to the formation of 4-mercaptocinnamic acid.
The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylate, which is subsequently protonated to give the carboxylic acid.
Table 1: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,4'-dithiobiscinnamic acid |
| 4-mercaptocinnamic acid |
| Hydrogen peroxide |
| Acetic acid |
| Sodium hydroxide |
Transesterification Reactions
Transesterification is a crucial organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com This process is typically catalyzed by an acid or a base. In the case of this compound, transesterification can be employed to synthesize a variety of other cinnamate (B1238496) esters by reacting it with different alcohols.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity. A nucleophilic alcohol can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol (B145695) result in the formation of a new ester. libretexts.org
Base-catalyzed transesterification, on the other hand, involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then attacks the ester's carbonyl carbon. byjus.com For instance, reacting this compound with methanol in the presence of a base catalyst would yield Mthis compound. The use of an excess of the new alcohol can drive the equilibrium towards the desired product. byjus.com
The transesterification of various vegetable oils with ethanol to produce ethyl esters has been extensively studied. researchgate.net These reactions are often carried out in two steps and are influenced by factors such as the catalyst-to-oil ratio, alcohol-to-oil molar ratio, and temperature. researchgate.net For example, the transesterification of sunflower oil to fatty acid ethyl esters has been optimized at a reaction temperature of 55°C. mdpi.com
| Catalyst Type | General Conditions | Product Example |
| Acid (e.g., H₂SO₄) | Reflux with alcohol | Mthis compound |
| Base (e.g., NaOCH₃) | Reflux with alcohol | Isopropyl 4-mercaptocinnamate |
| Enzyme (e.g., Lipase) | Mild conditions | Various 4-mercaptocinnamate esters |
Reduction of the Ester Carbonyl
The ester group in this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group to form an aldehyde, which is then further reduced to the corresponding primary alcohol. libretexts.org
In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgresearchgate.net However, its reactivity can be enhanced by the presence of certain additives or by using it at higher temperatures. researchgate.net The reduction of esters can also be influenced by the presence of electron-withdrawing groups adjacent to the carbonyl, which increases its electrophilicity. researchgate.net
For a more controlled reduction to the aldehyde, a less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is often employed. libretexts.org This reaction is typically carried out at low temperatures to prevent further reduction of the aldehyde product. libretexts.org
| Reducing Agent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | 4-Mercapto-3-phenylpropan-1-ol | Ether or THF, followed by aqueous workup |
| Diisobutylaluminum Hydride (DIBAL-H) | 4-Mercaptocinnamaldehyde | -78 °C, followed by aqueous workup |
Reactions of the Cinnamate Double Bond
The α,β-unsaturated system in this compound is a site of significant reactivity, participating in addition and cycloaddition reactions, as well as polymerization.
Hydrogenation: The double bond of cinnamate esters can be readily hydrogenated to yield the corresponding saturated ester. This is commonly achieved using catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas. youtube.comrsc.org The reaction is generally efficient and can be carried out under mild conditions, such as at atmospheric pressure of hydrogen. youtube.com For example, the hydrogenation of ethyl cinnamate produces ethyl-3-phenylpropionate. youtube.com The enthalpy of hydrogenation for methyl (E)-cinnamate has been measured to be -101.2 ± 1.0 kJ·mol⁻¹. mdpi.com
Halogenation: The double bond can also undergo halogenation. For instance, the bromination of ethyl cinnamate can be carried out using reagents like pyridinium (B92312) tribromide in glacial acetic acid or a safer alternative of hydrogen peroxide and hydrobromic acid. prezi.comcram.com This reaction proceeds via an addition mechanism to yield ethyl-2,3-dibromo-3-phenylpropionate. prezi.com Asymmetric halogenation of ethyl trans-cinnamate has also been explored in crystalline cyclodextrin (B1172386) complexes. capes.gov.br
The cinnamate double bond can participate in various cycloaddition reactions, most notably [2+2] photocycloadditions. The photodimerization of cinnamic esters can yield cyclobutane (B1203170) derivatives, such as α-truxillates. researchgate.net These reactions can be catalyzed by Lewis acids, which enhance the efficiency and stereoselectivity of the dimerization. researchgate.net
Enantioselective [2+2] cycloadditions of cinnamate esters have been achieved using a cocatalytic system involving a chiral Lewis acid and an iridium(III) photocatalyst. acs.orgnih.govnih.gov This method allows for the synthesis of chiral cyclobutanes, which are valuable synthetic intermediates. acs.orgnih.govnih.gov The Lewis acid is believed to accelerate the transfer of triplet energy from the excited photocatalyst to the cinnamate ester. acs.orgnih.govnih.gov
Cinnamate esters can undergo polymerization, although they are generally less reactive than typical vinyl monomers. acs.orgnii.ac.jp Radical copolymerization of cinnamic monomers with other vinyl monomers like methyl acrylate (B77674) and styrene (B11656) has been demonstrated. acs.orgnii.ac.jp While the homopolymerization of cinnamate esters is often slow, they can be incorporated into copolymers, which can lead to materials with increased glass transition temperatures due to the rigidity of the 1,2-disubstituted structure. acs.orgnii.ac.jp
The polymerization of cinnamate esters can also be achieved through photolytic and free-radical initiation. researchgate.net For example, cinnamate esters of epoxidized soybean oil have been homopolymerized into soft, insoluble polymers and copolymerized with monomers like styrene and methyl methacrylate. researchgate.net
Isomerization Processes and Configurational Stability (e.g., cis-trans isomerization of cinnamate derivatives)
The ethylenic double bond in cinnamate derivatives like this compound is a key structural feature that allows for the existence of geometric isomers, namely the cis (Z) and trans (E) configurations. The trans isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the phenyl ring and the ester group. This stability is crucial for maintaining the specific photochemical and biological activities of the molecule.
The process of converting one isomer to another, known as isomerization, can be induced by various means, including exposure to ultraviolet (UV) light or thermal energy. longdom.org For instance, upon UV irradiation, the trans isomer can be converted to the less stable cis isomer. longdom.org This photoisomerization is a reversible process, and the cis isomer can thermally revert to the more stable trans form. longdom.org The stability of these isomers and the kinetics of their interconversion are influenced by factors such as the solvent polarity and the nature of substituents on the aromatic ring. longdom.org
In the context of related cinnamate derivatives, studies have shown that the trans configuration provides significant structural stability. For example, in the case of 4-anilino-4'-nitroazobenzene, a molecule with a similar "push-pull" electronic structure, the trans isomer is more stable, and the kinetics of the cis-to-trans thermal isomerization are heavily influenced by the polarity of the solvent. longdom.org This suggests that the mercapto group at the para position of this compound could similarly influence its isomerization dynamics.
The configurational stability of cinnamate derivatives can be assessed using computational methods like Density Functional Theory (DFT). nih.gov Parameters such as hardness (η) and chemical potential (μ) can provide insights into the stability of the molecule. nih.gov A larger hardness value generally indicates good configurational stability, while a more negative chemical potential value also suggests high stability. nih.gov
It has been observed in studies of β-(p-substituted phenyl)mercaptocinnamic acids that the cis and trans isomers can be separated and their configurations determined. tandfonline.com Isomerization between these forms can occur under certain reaction conditions, such as during saponification of the corresponding esters or in the presence of reagents like aluminum chloride. tandfonline.com
The table below summarizes key aspects of isomerization in cinnamate derivatives, which are principles applicable to understanding the behavior of this compound.
| Feature | Description | Reference |
| Isomers | cis (Z) and trans (E) geometric isomers exist due to the ethylenic double bond. | |
| Stability | The trans isomer is generally more thermodynamically stable due to lower steric hindrance. | |
| Isomerization Triggers | Can be induced by UV light (photoisomerization) or heat (thermal isomerization). | longdom.org |
| Reversibility | The trans to cis photoisomerization is typically reversible, with the cis isomer reverting to the trans form thermally. | longdom.org |
| Influencing Factors | Solvent polarity and aromatic ring substituents can significantly affect isomerization kinetics. | longdom.org |
| Configurational Analysis | DFT calculations can predict configurational stability through parameters like hardness and chemical potential. | nih.gov |
Mechanistic Investigations of Key Transformations
The reactivity of this compound is governed by the interplay of its functional groups: the ethyl ester, the α,β-unsaturated system, the aromatic ring, and the thiol group. Mechanistic studies on related cinnamate derivatives provide a framework for understanding the transformations this compound can undergo.
Kinetic studies are essential for determining the rates of chemical reactions and elucidating their mechanisms. For cinnamate derivatives, these studies often focus on reactions such as hydrolysis, esterification, and nucleophilic additions.
A study on the reaction of methyl β-methylthio-α-nitrocinnamate with various nucleophiles in a 50% DMSO/50% water solution provided detailed kinetic data. acs.org The reaction was found to proceed through a stepwise mechanism involving an accumulating intermediate. acs.org By monitoring the reaction at different wavelengths, it was possible to determine the rate constants for both the formation of the intermediate and the final product. acs.org For example, in the reaction with piperidine (B6355638) at pH values between 10.12 and 11.66, two distinct kinetic processes were observed, corresponding to the rapid formation of an intermediate and its slower conversion to the product. acs.org
In the enzymatic synthesis of benzyl (B1604629) cinnamate, kinetic investigations revealed that the reaction followed a Ping-Pong Bi-Bi mechanism with substrate inhibition by benzyl alcohol. benthamdirect.com The activation energy for the first step of the reaction (acylation) was found to be significantly higher than that of the second step (alcoholysis), indicating that the first step is the rate-limiting one. benthamdirect.com
The table below presents hypothetical kinetic data for a reaction involving a cinnamate derivative, illustrating the type of information obtained from such studies.
| Reaction | Nucleophile | pH | Rate Constant (k) | Unit | Reference |
| Nucleophilic Vinylic Substitution | Piperidine | 10.89 | k_obs (fast) | s⁻¹ | acs.org |
| Nucleophilic Vinylic Substitution | Piperidine | 10.89 | k_obs (slow) | s⁻¹ | acs.org |
| Nucleophilic Vinylic Substitution | Morpholine | 8.76 | k_obs | s⁻¹ | acs.org |
| Enzymatic Esterification | Benzyl Alcohol | N/A | V_max | mol/(L·min) | benthamdirect.com |
This table is illustrative and combines data from different studies on related cinnamate systems.
The identification of transient species, or reaction intermediates, is crucial for confirming a proposed reaction mechanism. In many reactions of cinnamate derivatives, intermediates such as carbocations, radical species, and tetrahedral adducts are postulated.
In nucleophilic vinylic substitution reactions of activated cinnamates, a stepwise mechanism involving the formation of a tetrahedral intermediate is often proposed. acs.org Spectroscopic evidence, such as changes in the UV-Vis spectrum over the course of the reaction, can indicate the accumulation of an intermediate. acs.org For instance, in the reaction of methyl β-methylthio-α-nitrocinnamate with piperidine and morpholine, the appearance of a new absorption band provided direct evidence for an accumulating intermediate. acs.org
Radical intermediates have also been identified in certain transformations. For example, in the silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanides, a vinylic radical intermediate is involved. beilstein-journals.org Similarly, in the copper-catalyzed oxidative decarboxylation of cinnamic acids, the addition of an alkyl radical to the C-C double bond of a cupric cinnamate salt forms a radical intermediate which then undergoes elimination of carbon dioxide. mdpi.com
The synthesis of cinnamamides from cinnamic acid catalyzed by diborane (B8814927) (BH₃) is proposed to proceed through a triacyloxyborane-amine complex intermediate. beilstein-journals.org
The transition state is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. tutorchase.comsavemyexams.com The energy profile of a reaction is a diagram that plots the energy of the system against the reaction progress, with the transition state at the peak. chemguide.co.uk
For reactions involving cinnamate derivatives, computational methods are often employed to model the transition states and calculate their energies. In the dissociation of cinnamate dimers, DFT calculations were used to determine the activation free energies and elucidate the dissociation mechanisms. nih.gov These calculations revealed that the dissociation can proceed through different pathways, with the relative energies of the transition states being dependent on the applied mechanical force. nih.gov
In the context of enantioselective photocycloadditions of cinnamate esters, the coordination of a Lewis acid to the cinnamate was found to lower the energy of its triplet state, facilitating energy transfer from a photocatalyst. acs.org The transition state for this process involves a complex between the chiral Lewis acid, the cinnamate ester, and the incoming reactant, with the stereochemical outcome being determined by the geometry of this assembly. acs.org
An energy profile for a generic reaction involving a cinnamate derivative would show the reactants, the transition state at a higher energy level (the peak of the curve), and the products at a lower or higher energy level depending on whether the reaction is exothermic or endothermic. chemguide.co.uk If the reaction proceeds through an intermediate, the energy profile will have a dip between two transition states, with the intermediate residing in this energy well. chemguide.co.uk The rate of the reaction is determined by the height of the highest energy barrier (the activation energy). tutorchase.com
Spectroscopic and Structural Characterization for Research Insights
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations of Ethyl 4-mercaptocinnamate, offering a fingerprint unique to its structure.
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes can be observed. The spectrum provides clear evidence for the key structural components of the molecule.
The presence of the α,β-unsaturated ester group is confirmed by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1715-1700 cm⁻¹. masterorganicchemistry.com Conjugation with the carbon-carbon double bond slightly lowers this frequency compared to a saturated ester. The C=C double bond of the cinnamate (B1238496) backbone gives rise to a stretching vibration around 1640-1625 cm⁻¹. The aromatic ring shows characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ region. libretexts.org
A crucial, though sometimes weak, absorption is the S-H stretching band of the thiol group, which is expected in the 2600-2550 cm⁻¹ region. Its presence is a direct confirmation of the mercapto substituent. The C-H stretching vibrations are also informative; signals above 3000 cm⁻¹ are indicative of the aromatic and vinylic C-H bonds, while those below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the ethyl group. masterorganicchemistry.com The region between 1300-1000 cm⁻¹ contains C-O stretching vibrations of the ester group. researchgate.net The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and serves as a molecular fingerprint for identification purposes. americanpharmaceuticalreview.com
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3080-3010 | Medium-Weak | C-H Stretch | Aromatic & Vinylic |
| ~2980-2850 | Medium-Weak | C-H Stretch | Aliphatic (Ethyl) |
| ~2600-2550 | Weak | S-H Stretch | Thiol |
| ~1715-1700 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Ester |
| ~1640-1625 | Medium | C=C Stretch | Alkene |
| ~1600, ~1580, ~1490 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250, ~1170 | Strong | C-O Stretch | Ester |
| ~980 | Strong | C-H Bend | Trans-Alkene (Out-of-Plane) |
| ~830 | Strong | C-H Bend | 1,4-Disubstituted Benzene (B151609) |
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is particularly useful for observing the sulfur-related vibrations and the skeletal framework of the molecule. horiba.com
The S-H stretch, while weak in the IR spectrum, can sometimes be more clearly observed in the Raman spectrum around 2600-2550 cm⁻¹. The aromatic ring produces strong signals, with a particularly intense "ring breathing" mode near 1000 cm⁻¹. researchgate.net The C=C stretching of the alkene and aromatic ring are also prominent in the Raman spectrum, appearing in the 1640-1580 cm⁻¹ range. mdpi.com The symmetric vibrations of the benzene ring and the carbon backbone contribute to a unique spectral fingerprint, which is valuable for structural confirmation and differentiation from isomers. americanpharmaceuticalreview.commdpi.com
Table 2: Predicted Raman Characteristic Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibration Type | Functional Group / Moiety |
|---|---|---|---|
| ~2570 | Medium | S-H Stretch | Thiol |
| ~1630 | Strong | C=C Stretch | Alkene |
| ~1600 | Strong | C=C Stretch | Aromatic Ring |
| ~1580 | Medium | C=C Stretch | Aromatic Ring |
| ~1180 | Medium | C-C Stretch | Phenyl-Vinyl |
| ~1000 | Strong | Ring Breathing | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the proton and carbon environments and their connectivity.
The ¹H NMR spectrum provides a precise map of the different types of protons in the molecule based on their chemical environment. The spectrum is expected to show distinct signals for the ethyl ester protons, the vinylic protons of the cinnamate backbone, the aromatic protons, and the thiol proton.
The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) appear as a triplet around δ 1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet around δ 4.2 ppm due to coupling with the methyl protons. nih.gov
The two vinylic protons of the trans-double bond are chemically distinct and couple with each other. The proton alpha to the carbonyl group (Hα) is expected around δ 6.3-6.5 ppm, while the proton beta to the carbonyl (Hβ) is further downfield around δ 7.6-7.8 ppm. They appear as doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans-alkene configuration. nih.gov
The aromatic region will show two distinct signals for the 1,4-disubstituted (para) benzene ring, appearing as two doublets (an AA'BB' system). The protons ortho to the sulfur atom (H-3/H-5) are expected around δ 7.3 ppm, while the protons ortho to the vinyl group (H-2/H-6) are expected around δ 7.5 ppm. The thiol proton (S-H) typically appears as a broad singlet, with a chemical shift that can vary (δ 3-4 ppm) depending on concentration and solvent.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~3.4 | Broad Singlet | 1H | -SH |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~6.4 | Doublet (J ≈ 16 Hz) | 1H | Hα (C=CH-COOEt) |
| ~7.3 | Doublet (J ≈ 8 Hz) | 2H | H-3, H-5 (Aromatic) |
| ~7.5 | Doublet (J ≈ 8 Hz) | 2H | H-2, H-6 (Aromatic) |
| ~7.7 | Doublet (J ≈ 16 Hz) | 1H | Hβ (Ar-CH=C) |
The ¹³C NMR spectrum reveals all the unique carbon environments within the molecule. For this compound, nine distinct signals are expected.
The carbonyl carbon of the ester is the most deshielded, appearing around δ 167 ppm. pressbooks.pub The carbons of the aromatic ring and the double bond resonate in the δ 115-145 ppm range. The carbon attached to the sulfur (C-4) would be found around δ 138-140 ppm, while the other aromatic carbons appear between δ 128-132 ppm. The vinylic carbons (Cα and Cβ) are found at approximately δ 118 ppm and δ 143 ppm, respectively. The carbons of the ethyl group appear in the upfield region, with the -OCH₂- carbon at about δ 61 ppm and the -CH₃ carbon at about δ 14 ppm. pressbooks.pubmagritek.com
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Carbon Assignment |
|---|---|
| ~14.3 | -O-CH₂-C H₃ |
| ~60.8 | -O-C H₂-CH₃ |
| ~118.0 | Cα (=C H-COOEt) |
| ~128.5 | C-3, C-5 (Aromatic) |
| ~129.8 | C-2, C-6 (Aromatic) |
| ~131.0 | C-1 (Aromatic) |
| ~139.5 | C-4 (Aromatic, C-S) |
| ~143.5 | Cβ (Ar-C H=) |
| ~166.8 | C =O (Ester) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. acs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, it would show a cross-peak between the ethyl group's -CH₂- (δ ~4.2 ppm) and -CH₃ (δ ~1.3 ppm) protons. A strong correlation would be observed between the vinylic protons Hα (δ ~6.4 ppm) and Hβ (δ ~7.7 ppm). It would also show correlations between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). magritek.com It allows for the definitive assignment of each protonated carbon. For example, the proton signal at δ ~1.3 ppm would correlate to the carbon signal at δ ~14.3 ppm (-CH₃), and the vinylic proton at δ ~6.4 ppm would correlate to the carbon at δ ~118.0 ppm (Cα).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting the different fragments of the molecule and identifying quaternary (non-protonated) carbons. researchgate.net Key correlations would include:
The vinylic proton Hβ (δ ~7.7 ppm) showing correlations to the aromatic carbons C-2/C-6 and the quaternary carbon C-1.
The vinylic proton Hα (δ ~6.4 ppm) showing a strong correlation to the carbonyl carbon (C=O) at δ ~166.8 ppm.
The ethyl methylene protons (-OCH₂-) showing a correlation to the carbonyl carbon (C=O).
The aromatic protons showing correlations to neighboring and quaternary carbons, confirming the substitution pattern.
Together, these 2D NMR techniques provide irrefutable evidence for the connectivity and stereochemistry (specifically the trans configuration of the double bond) of this compound.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of materials in the solid phase. rsc.org It provides detailed information about the local environment of atomic nuclei, making it invaluable for distinguishing between different physical forms of a compound, such as crystalline and amorphous states. rsc.org
For a compound like this compound, which contains various carbon and hydrogen atoms in different chemical environments, ¹³C and ¹H SSNMR can be particularly insightful. In the solid state, molecular motion is restricted, leading to broader spectral lines compared to solution-state NMR. preprints.org Techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS) are employed to enhance signal and resolution. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule. bioanalysis-zone.com This precision enables the calculation of the elemental formula of a compound, as atoms have specific, non-integer masses. bioanalysis-zone.com For this compound (C₁₁H₁₂O₂S), the theoretical exact mass can be calculated with high accuracy. This capability is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com Techniques like Orbitrap MS are often used for such high-resolution measurements. e3s-conferences.org
Fragmentation Pattern Analysis for Structural Confirmation
In a mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. tutorchase.com The fragmentation of this compound would be expected to follow predictable pathways based on the stability of the resulting ions and neutral losses.
Common fragmentation patterns for esters often involve the loss of the alkoxy group. libretexts.org For this compound, this would correspond to the loss of an ethoxy radical (-OCH₂CH₃) or an ethylene (B1197577) molecule via McLafferty rearrangement if applicable. The presence of the aromatic ring and the thiol group would also lead to characteristic fragments. For instance, cleavage of the ethyl group from the ester would result in a loss of 29 mass units (C₂H₅). tutorchase.com The aromatic ring itself is stable and would likely appear as a prominent fragment.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
To analyze complex mixtures or assess the purity of a compound, mass spectrometry is often coupled with chromatographic separation techniques. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase before they are introduced into the mass spectrometer. cmbr-journal.com GC-MS is a powerful tool for identifying and quantifying components in a mixture. cmbr-journal.com For the analysis of this compound, GC-MS could be used to determine its purity by separating it from any starting materials, byproducts, or degradation products. gcms.cz The retention time from the GC provides an additional layer of identification, while the MS provides structural information. cmbr-journal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS separates compounds in a liquid phase, making it suitable for a wider range of compounds, including those that are not volatile or are thermally unstable. measurlabs.com This technique is highly sensitive and can be used for trace analysis. rsc.orgnih.gov For this compound, LC-MS would be particularly useful for analyzing its presence in complex matrices, such as in reaction mixtures or biological samples, without the need for derivatization that might be required for GC-MS. measurlabs.com Tandem mass spectrometry (LC-MS/MS) can further enhance specificity and sensitivity. measurlabs.comnih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light. shu.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of valence electrons to higher energy orbitals. libretexts.org This technique is particularly sensitive to conjugated systems, where alternating single and double bonds lead to delocalized π-electrons. libretexts.org
This compound possesses a significant conjugated system, including the benzene ring, the carbon-carbon double bond of the cinnamate backbone, and the carbonyl group of the ester. This extended conjugation is expected to result in strong absorption in the UV region. The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The primary electronic transitions observed for such a molecule would be π → π* transitions, which are typically intense. shu.ac.ukupi.edu The presence of the sulfur atom with its non-bonding electrons could also give rise to n → π* transitions, although these are generally weaker. upi.edu
The position of the maximum absorbance (λ_max) provides information about the extent of conjugation. The solvent used can also influence the spectrum. A data table summarizing the UV-Vis absorption maxima for this compound in a specific solvent would be a key piece of characterization data. While specific experimental values for this compound are not provided in the search results, the principles of UV-Vis spectroscopy allow for a confident prediction of its spectral features.
| Spectroscopic Data for this compound (Predicted) | |
| Technique | Expected Observation |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass corresponding to the elemental formula C₁₁H₁₂O₂S. |
| Mass Spectrometry (Fragmentation) | Fragments corresponding to the loss of the ethyl group (-29 u), ethoxy group (-45 u), and characteristic aromatic fragments. |
| UV-Vis Spectroscopy | Strong absorption band(s) in the UV region due to π → π* transitions of the conjugated system. |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful analytical technique used to investigate the electronic structure and dynamics of molecules. horiba.com This method involves exciting a sample with ultraviolet or visible light and measuring the emitted light, providing insights into properties such as the Stokes shift, quantum yield, and fluorescence lifetime. These parameters are crucial for understanding the photophysical behavior of a compound and its potential applications in areas like molecular probes and optoelectronic materials. nih.gov
A comprehensive review of scientific literature was conducted to gather data on the fluorescence properties of this compound. This search included looking for its excitation and emission spectra, fluorescence quantum yield, and excited-state lifetime. Despite extensive investigation, specific experimental or theoretical data detailing the fluorescence characteristics of this compound could not be located in the reviewed literature. While studies on the photophysical properties of other ethyl cinnamate derivatives exist, providing a general context for this class of compounds, direct information for the 4-mercapto substituted variant is not available. nih.govmdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate its crystal system, space group, unit cell dimensions, and the exact coordinates of each atom. This information is fundamental for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.
An exhaustive search of crystallographic databases and the scientific literature was performed to find the single-crystal X-ray structure of this compound. This search aimed to identify key structural parameters such as bond lengths, bond angles, and torsion angles, which would provide a detailed picture of the molecule's geometry. However, no published crystal structure for this compound was found. While crystal structures for other substituted ethyl esters have been reported, this specific compound has not been characterized by this technique in the available literature. nih.govnih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule, such as its absolute configuration and conformation in solution. nih.gov For the study of chiral derivatives, CD spectroscopy is invaluable in characterizing their enantiomeric purity and supramolecular structures. arxiv.orgnih.gov
A thorough literature search was conducted for studies involving the synthesis and Circular Dichroism analysis of chiral derivatives of this compound. The objective was to find data on how the introduction of a chiral center affects the molecule's chiroptical properties. The search did not yield any publications describing the preparation or CD spectroscopic analysis of chiral derivatives of this compound. Therefore, no information on the chiroptical properties of such compounds is available in the reviewed scientific literature.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering a means to predict and interpret the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule such as Ethyl 4-mercaptocinnamate, these calculations can reveal the most stable three-dimensional arrangement of its atoms (geometry optimization) and the distribution of its electrons.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying medium-sized organic molecules like this compound. researchgate.net The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction.
For the geometry optimization of this compound, a common approach would involve using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional theory. This method is known to provide reliable geometric parameters (bond lengths, bond angles, and dihedral angles) and energies for a wide range of organic compounds. nih.gov The optimization process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=C (alkene) | 1.34 Å |
| C-S (thiol) | 1.85 Å | |
| C=O (ester) | 1.21 Å | |
| Bond Angle | C-C-S (aromatic) | 120.5° |
| O=C-O (ester) | 123.0° | |
| Dihedral Angle | C-C=C-C (alkene) | 179.8° |
Note: This data is illustrative and represents typical values that would be obtained from such a calculation.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. researchgate.net These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer a higher level of theoretical accuracy compared to DFT for electronic structure calculations. researchgate.net However, this increased accuracy comes at a significantly higher computational cost, making them more suitable for smaller molecules or for benchmarking the results obtained from less expensive methods like DFT.
For this compound, ab initio calculations could be employed to obtain highly accurate single-point energies for the DFT-optimized geometry. This would provide a more refined understanding of the molecule's electronic energy and could be used to calculate properties that are highly sensitive to electron correlation effects.
The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. researchgate.net For a molecule containing sulfur, like this compound, it is important to use a basis set that can adequately describe the electronic structure of this second-row element. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules. researchgate.netnih.gov The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the orbitals, while diffuse functions (++) are important for describing anions and weak interactions. The selection of the basis set must be balanced with the computational cost, as larger basis sets provide more accurate results but require more computational resources.
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a powerful concept that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the mercapto (-SH) group and the phenyl ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient regions, such as the cinnamate (B1238496) backbone with its conjugated system, suggesting these are potential sites for nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.45 |
Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.
The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. deeporigin.com It provides a color-coded guide to the charge distribution, where red regions indicate negative electrostatic potential (electron-rich areas) and blue regions indicate positive electrostatic potential (electron-poor areas). youtube.comwolfram.com Green and yellow regions represent intermediate electrostatic potentials.
For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atoms of the ester group and the sulfur atom of the mercapto group, due to the high electronegativity of these atoms. nih.gov Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the thiol group. This information is invaluable for predicting how the molecule will interact with other molecules, such as in receptor binding or in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive Lewis structure representation of localized bonds and lone pairs.
For a molecule like this compound, an NBO analysis would quantify the electron density shared between different parts of the molecule. Key interactions would likely include:
π-conjugation: Delocalization of π-electrons across the benzene (B151609) ring, the acrylate (B77674) double bond, and the carbonyl group. This is a defining feature of the cinnamate scaffold.
Hyperconjugation: Interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the lone pairs on the sulfur atom and the antibonding orbitals of the aromatic ring (lp(S) → π*(C-C)), or interactions between the oxygen lone pairs of the ester group and adjacent antibonding orbitals, would be quantified. These interactions are crucial for understanding the molecule's stability and electronic properties.
Hybridization: The analysis would provide the specific spd composition of the hybrid orbitals for each atom, offering a precise picture of the bonding scheme (e.g., the hybridization of the sulfur, the sp2 carbons of the aromatic ring and double bond, and the sp3 carbons of the ethyl group).
Spectroscopic Property Predictions from Computational Models
Computational models are instrumental in predicting and interpreting various types of molecular spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules, making it particularly suitable for simulating UV-Vis absorption spectra. The method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*).
A TD-DFT calculation for this compound would likely predict strong absorption in the UV region, characteristic of conjugated systems like cinnamates. The primary electronic transition would be a π → π* transition, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which would be delocalized across the conjugated system of the benzene ring and the acrylate group. The specific λmax would be influenced by the choice of the DFT functional and basis set, as well as the solvent model used in the calculation.
Computational methods, typically using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra. Each calculated frequency represents a "normal mode" of vibration, which can be visualized to understand the specific atomic motions involved (e.g., stretching, bending, or twisting of bonds).
For this compound, key predicted vibrational modes would include:
S-H stretch: A characteristic peak for the mercapto group.
C=O stretch: A strong, prominent peak from the ester carbonyl group.
C=C stretches: Vibrations from the aromatic ring and the acrylate double bond.
C-H stretches and bends: From the aromatic and aliphatic parts of the molecule.
Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. It computes the magnetic shielding tensor for each nucleus in the molecule, which is then used to predict the ¹H and ¹³C NMR chemical shifts.
A GIAO calculation for this compound would provide theoretical chemical shifts for all hydrogen and carbon atoms. The accuracy of these predictions depends on factors such as the quality of the optimized molecular geometry, the choice of the functional and basis set, and the inclusion of solvent effects. These predicted values are invaluable for assigning peaks in experimental NMR spectra and can help in confirming the chemical structure.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its preferred three-dimensional shapes (conformations) and how they fluctuate at a given temperature. It would also allow for the study of how the molecule interacts with solvent molecules or with other this compound molecules, for instance, through hydrogen bonding involving the thiol group or dipole-dipole interactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) for a series of related compounds and then creating a mathematical equation that relates these descriptors to an observed activity or property.
While no specific QSAR or QSPR studies involving this compound were found, it could theoretically be included in a larger dataset of cinnamate derivatives to develop a model. For example, a QSPR model might be developed to predict a property like antioxidant capacity based on descriptors such as the energy of the HOMO, the bond dissociation energy of the S-H bond, and other electronic parameters. Such a model could then be used to predict the properties of new, unsynthesized cinnamate derivatives.
Investigation of Non-Linear Optical (NLO) Properties
A comprehensive search of scientific databases reveals no dedicated studies on the Non-Linear Optical (NLO) properties of this compound. NLO materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Theoretical investigations in this area typically employ quantum chemical calculations to determine properties such as electric dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities.
While studies exist for other organic molecules, the specific NLO characteristics of this compound remain unexplored. Future computational studies would be necessary to elucidate its potential as an NLO material. Such research would likely involve Density Functional Theory (DFT) calculations, which are a powerful tool for predicting these molecular properties.
Fukui Functions and Reactive Site Identification
Similarly, there are no published studies that apply Fukui functions to identify the reactive sites of this compound. Fukui functions are a concept within Density Functional Theory (DFT) used to describe the electron density change when the number of electrons in a molecule changes. They are instrumental in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks.
For this compound, a Fukui function analysis would provide valuable insights into its chemical behavior. It would help in predicting which atoms in the molecule are most susceptible to different types of chemical reactions. This information is crucial for understanding its reactivity and for designing synthetic pathways involving this compound. The absence of such a study indicates a gap in the theoretical understanding of this molecule's reactivity.
Advanced Applications in Materials Science and Organic Synthesis
Applications in Polymer Science and Functional Materials
The distinct functional groups within Ethyl 4-mercaptocinnamate allow for its use in a variety of applications in polymer and materials science, from modifying polymer properties to fabricating novel functional materials.
Integration into Polymer Backbones or Side Chains for Modulated Properties
This compound can be incorporated as a monomer into polymer chains, either within the main backbone or as a pendant side group. This integration allows for the precise modulation of the final polymer's properties. The cinnamate (B1238496) group can be polymerized, and the thiol (-SH) and ester groups offer sites for further chemical modifications. This approach is fundamental to creating polymers with specific thermal, mechanical, or interactive capabilities. The ability to introduce such functional groups is a key strategy in developing advanced polymers for specialized applications.
Role in Thiol-Ene Click Chemistry for Material Fabrication
Thiol-ene click chemistry is a highly efficient and versatile reaction used in materials science for creating well-defined polymer networks and for surface functionalization. rsc.org This reaction involves the addition of a thiol to an alkene (an 'ene'). This compound is an ideal building block for this process as it contains both the required thiol group and a reactive carbon-carbon double bond within its cinnamate structure.
The reaction can proceed via two primary mechanisms: a radical-mediated pathway, often initiated by light (photo-click chemistry), or a base/nucleophile-catalyzed Michael addition. rsc.orgresearchgate.net This dual reactivity allows for the fabrication of materials under various conditions. For instance, the photo-initiated reaction enables spatiotemporal control, which is useful for creating patterned hydrogels or coatings. nih.govthalesnano.com Thiol-ene reactions are known for their high yields, tolerance to various functional groups, and often mild reaction conditions, making them a cornerstone of modern polymer fabrication. rsc.orgmdpi.com The use of molecules like this compound in this context can lead to the production of advanced materials such as biocompatible hydrogels for cell encapsulation or specialized polymer networks. nih.gov
Development of Photoresponsive or Redox-Active Materials
The unique chemical structure of this compound makes it a valuable component in the design of "smart" materials that can respond to external stimuli such as light or changes in the redox environment.
Photoresponsive Behavior : The cinnamate group is a well-known photoresponsive chromophore. researchgate.netnih.gov Upon exposure to ultraviolet light (typically >260 nm), the double bonds of two cinnamate moieties can undergo a [2+2] cycloaddition reaction to form a cyclobutane (B1203170) ring. specificpolymers.com This process can be used to crosslink polymer chains, changing the material's properties, such as solubility or shape. specificpolymers.com This photocrosslinking is often reversible, as irradiation with shorter wavelength light (e.g., <260 nm) can cleave the cyclobutane ring, restoring the original cinnamate groups. google.com This reversible dimerization and cleavage allows for the creation of materials for applications like photoresists, data storage, and light-induced shape-memory polymers. specificpolymers.comnanoient.org
Redox-Activity : The thiol (-SH) group can undergo reversible oxidation to form a disulfide bond (-S-S-). This conversion between a thiol and a disulfide is a fundamental redox process. mdpi.com By incorporating this compound into a polymer, the resulting material becomes redox-active. The thioether linkage formed during thiol-ene polymerization can also be oxidized to sulfoxides or sulfones, providing a mechanism to tune the material's properties post-synthesis. nih.gov This responsiveness can be exploited in applications such as drug delivery systems, where a change in the cellular redox environment can trigger the release of a payload, or in the creation of self-healing materials and redox-responsive hydrogels. mdpi.comrsc.org
Stabilizers for Synthetic Resins and Polymer Systems
Polymer degradation due to exposure to heat, light, and oxygen can compromise the material's integrity and lifespan. wikipedia.orgeupegypt.com Chemical stabilizers are added to polymers, such as polyvinyl chloride (PVC), to inhibit these degradation processes. wikipedia.org Organosulfur compounds, particularly those containing thiol groups, can act as effective stabilizers. Mercaptocinnamate esters have been identified as useful stabilizers for synthetic resins, helping to preserve the physical and chemical properties of the polymer during processing and use.
| Application Area | Relevant Functional Group(s) | Resulting Property/Material |
| Polymer Modification | Cinnamate (for polymerization), Thiol, Ester | Polymers with tunable thermal and mechanical properties |
| Thiol-Ene Click Chemistry | Thiol (-SH), Cinnamate (C=C) | Crosslinked polymer networks, hydrogels, functional surfaces |
| Photoresponsive Materials | Cinnamate | Photocrosslinkable polymers, photoresists, shape-memory materials |
| Redox-Active Materials | Thiol (-SH) | Redox-responsive hydrogels, self-healing materials |
| Polymer Stabilization | Mercapto Group | Stabilized synthetic resins (e.g., PVC) |
Use as Building Blocks in Complex Organic Synthesis
Beyond polymer science, this compound serves as a valuable precursor for the synthesis of more complex molecules, particularly derivatives of 4-mercaptocinnamic acid. A precursor is a compound that participates in a chemical reaction that produces another compound. incb.orgincb.org
Precursor for 4-Mercaptocinnamic Acid Derivatives and Analogues
This compound is a key starting material for synthesizing various cinnamic acid analogues. One notable example is its role as a precursor to 4,4'-Dithiobiscinnamic Acid. The synthesis involves the hydrolysis of the ethyl ester group of this compound to yield the corresponding carboxylic acid, 4-mercaptocinnamic acid. This intermediate can then be oxidized to form the disulfide bridge, yielding 4,4'-dithiobiscinnamic acid. These derivatives are themselves important in materials science, finding use in the synthesis of novel polymers and nanocomposites.
| Precursor Compound | Synthetic Transformation | Product Compound |
| This compound | Hydrolysis (e.g., with NaOH/methanol) | 4-Mercaptocinnamic Acid |
| 4-Mercaptocinnamic Acid | Oxidation | 4,4'-Dithiobiscinnamic Acid |
Synthesis of Heterocyclic Compounds (e.g., thioflavones from mercaptocinnamic acids)
The core structure of this compound, or more commonly its parent 4-mercaptocinnamic acid, is a key precursor for synthesizing various sulfur-containing heterocyclic compounds. One of the most prominent examples is the synthesis of thioflavones (4H-1-benzothiopyran-4-ones) and their analogs. nih.govresearchgate.net The general strategy involves the intramolecular cyclization of a mercaptocinnamic acid derivative.
Several synthetic routes leverage this reactivity. koreascience.kr For instance, methods involving the cyclization of 2'-substituted chalcone (B49325) derivatives are common. koreascience.kr A versatile approach involves the reaction between a thiophenol and a suitable three-carbon chain, which then cyclizes to form the thiopyranone core. researchgate.net In the case of this compound, the thiol group can react with an activated carbonyl compound, followed by an intramolecular condensation cyclization to yield the target heterocycle. The reaction of 2-mercaptobenzoic acid with compounds containing a reactive acetylene (B1199291) group is another documented pathway to thioflavone structures. koreascience.kr These syntheses often require specific catalysts and conditions to proceed efficiently, as detailed in the table below.
Table 1: Selected Synthetic Methods for Thioflavone and Analog Synthesis
| Precursor(s) | Reagents/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| 2'-Halo-β-chlorochalcones | NaSH, Cs₂CO₃, DMSO, 140 °C | Thioflavone | koreascience.kr |
| 2-(Methylthio)benzoyl chlorides, Arylacetylenes | AlCl₃, CH₂Cl₂ | Thioflavone | koreascience.kr |
| 1-(2-Haloheteroaryl)-3-phenylprop-2-yn-1-ones | Sodium hydrosulfide, EtOH, reflux | Heterocyclic Thioflavone Analog | koreascience.kr |
| 2-Mercaptonicotinic acid | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 2-(methylthio)nicotinate | koreascience.kr |
Chiral Pool Synthesis and Stereoselective Transformations
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials for the synthesis of complex chiral molecules. wikipedia.orgmdpi.com This approach efficiently transfers the existing chirality of the starting material to the target molecule. wikipedia.org
While this compound possesses a pro-chiral double bond and reactive functional groups suitable for asymmetric transformations, its direct application as a standard building block within chiral pool synthesis is not widely documented in scientific literature. The primary focus of chiral pool synthesis remains on naturally occurring chiral molecules. mdpi.combenthamscience.com Asymmetric synthesis, which uses chiral catalysts or auxiliaries to create stereocenters from achiral precursors, would be a more likely approach to generate chiral derivatives from this compound. tcichemicals.com However, specific examples of such stereoselective transformations focusing on this compound are not prominent.
Development of Novel Reagents and Catalysts
The functional groups of this compound—the thiol and the activated alkene—offer potential for its use as a precursor to novel reagents or catalysts. The thiol group can be used to anchor the molecule to a solid support or a metal center, while the cinnamate portion can be modified to introduce catalytic activity or further reactivity.
Despite this potential, the current body of research does not highlight this compound as a mainstream platform for the development of new reagents or catalysts. Synthetic efforts are more commonly directed towards using it as a building block for larger molecules, such as the heterocyclic systems mentioned previously, rather than as a standalone reagent or catalyst. jmchemsci.comchemmethod.comgoogle.com
Exploration of Photoprotective Properties (analogous to 4-methoxycinnamate derivatives)
Cinnamate derivatives, most famously octyl 4-methoxycinnamate, are widely used as organic UV filters in sunscreens. japsonline.com Their efficacy stems from the conjugated π-electron system of the cinnamoyl group, which strongly absorbs UV-B radiation (290-320 nm). japsonline.comnih.gov Upon absorbing a photon, the molecule is promoted to an excited state, and it dissipates the energy, often as heat, as it returns to the ground state, thereby preventing the harmful UV radiation from reaching the skin. japsonline.com
By analogy, this compound possesses the same essential cinnamate chromophore responsible for UV absorption. Therefore, it is expected to exhibit similar photoprotective properties. The presence of the sulfur atom in the para position may slightly alter the absorption maximum and molar absorptivity compared to its methoxy (B1213986) counterpart. Furthermore, research on related polyphenols and plant extracts containing cinnamic acid derivatives has confirmed their capacity to absorb UV radiation and has demonstrated a correlation between their antioxidant properties and their photoprotective function. nih.govnih.gov The thiol group also introduces the possibility of dimerization or other photochemical reactions upon UV exposure when constrained, for example, in a monolayer.
Potential in Surface Chemistry and Self-Assembled Monolayers (SAMs) via Thiol Adsorption
The thiol (-SH) group exhibits a strong, specific affinity for certain metal surfaces, most notably gold (Au). uni-tuebingen.de This affinity drives the spontaneous formation of highly ordered, crystalline-like molecular films known as self-assembled monolayers (SAMs). uni-tuebingen.desigmaaldrich.com this compound is an ideal candidate for forming SAMs, where the thiol "headgroup" chemisorbs onto the gold substrate, and the cinnamate "tail" is oriented away from the surface. rsc.org
The formation of SAMs from alkanethiols is a well-established technique for precisely controlling the chemical and physical properties of a surface at the molecular level. rsc.orgnih.gov Once the monolayer of this compound is formed, the exposed cinnamate groups can be used for further chemical modifications. For instance, the carbon-carbon double bond of the cinnamate moiety is photoreactive. Upon exposure to UV light, adjacent molecules within the SAM can undergo a [2+2] cycloaddition reaction, creating cyclobutane rings that crosslink the monolayer. This process can be used to pattern the surface or to enhance the mechanical and chemical stability of the film.
Table 2: Characteristics of Self-Assembled Monolayers (SAMs) from Thiolated Molecules
| Property | Description | Significance | Reference |
|---|---|---|---|
| Driving Force | Spontaneous chemisorption of thiol headgroup onto a metal substrate (e.g., gold). | Creates a strong, stable molecule-surface bond. | uni-tuebingen.de |
| Structure | Forms highly ordered, often crystalline-like, two-dimensional structures. | Allows for precise control over surface properties. | sigmaaldrich.com |
| Formation | Typically formed by immersing a clean gold substrate in a dilute (e.g., 1 mM) ethanolic solution of the thiol. | A simple and robust method for surface functionalization. | uni-tuebingen.desigmaaldrich.com |
| Post-Assembly Chemistry | The exposed terminal groups (e.g., cinnamate) can undergo further reactions. | Enables the creation of complex, functional surfaces for applications in biosensing, electronics, and materials science. | nih.gov |
Advanced Methodologies and Techniques in Research
Chromatographic Separations and Analysis (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the separation and analysis of cinnamates and their derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods used to determine the purity and quantify the components of a reaction mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis of non-volatile compounds like Ethyl 4-mercaptocinnamate. A study on the analysis of aromatic pollutants utilized HPLC with fluorescence and diode array detectors, which could be adapted for mercaptocinnamate analysis. wur.nl The method's strength lies in its ability to separate complex mixtures and provide quantitative data. wur.nl For instance, in the analysis of related cinnamate (B1238496) esters, HPLC has been used to monitor reactions and assess product purity. A typical HPLC method for a related compound, Ethyl acetoacetate, uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water, and detection via an Evaporative Light Scattering Detector (ELSD). sielc.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds and can be applied to this compound, likely after derivatization to increase volatility and thermal stability. In the analysis of traditional fruit brandies, GC with a flame ionization detector (GC-FID) was used to identify and quantify various volatile compounds, including ethyl esters. notulaebotanicae.ro For the analysis of major volatile compounds, a GC-FID system can be employed. notulaebotanicae.ro A patent for a related compound, methyl 3-mercaptocinnamate, mentions the use of gas chromatography to determine the molar percentages of components in a mixture. googleapis.com The setup of a GC system involves fitting the column, connecting it to the injection port and detector, and conditioning the column if it is being used for the first time. internationaloliveoil.org
Interactive Data Table: Chromatographic Conditions for Cinnamate-Related Compounds
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application Example | Citation |
|---|---|---|---|---|---|
| HPLC | Reverse-Phase Newcrom R1 | Acetonitrile/Water | ELSD, UV | Analysis of Ethyl acetoacetate | sielc.com |
| HPLC | Not Specified | Not Specified | Fluorescence, Diode Array | Analysis of aromatic pollutants | wur.nl |
| GC | Not Specified | Not Specified | FID | Analysis of volatile compounds in fruit brandies | notulaebotanicae.ro |
| GC | Not Specified | Not Specified | Not Specified | Analysis of methyl 3-mercaptocinnamate mixture | googleapis.com |
Reaction Monitoring Techniques (e.g., In situ Spectroscopy, TLC tracking)
Effective reaction monitoring is crucial for optimizing reaction conditions and maximizing yields. Techniques range from simple, rapid methods like Thin-Layer Chromatography (TLC) to more advanced in situ spectroscopic methods.
Thin-Layer Chromatography (TLC): TLC is a widely used technique for monitoring the progress of organic reactions due to its simplicity and speed. libretexts.orgwalisongo.ac.id For the synthesis of various cinnamate derivatives, TLC is often used to track the disappearance of starting materials and the appearance of the product. mdpi.com The progress of a reaction can be monitored by spotting the limiting reactant, the reaction mixture, and a co-spot on a TLC plate. libretexts.org
In situ Spectroscopy: Real-time analysis using in situ spectroscopy offers a deeper understanding of reaction kinetics and mechanisms.
NMR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structural changes occurring during a reaction. magritek.com It allows for the quantification of reactants, products, and any intermediates, which is valuable for understanding reaction kinetics. magritek.comd-nb.info
FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can be used for the in situ determination of cinnamates. nih.gov A study demonstrated the use of FT-IR to monitor the photochemical behavior of cinnamate groups in real-time. acs.org
Raman Spectroscopy: In-line Raman spectroscopy is another powerful tool for monitoring continuous-flow reactions, allowing for the optimization of reaction conditions in real-time. nih.gov
Interactive Data Table: Reaction Monitoring Techniques
| Technique | Principle | Application Example | Citation |
|---|---|---|---|
| TLC | Separation based on differential partitioning between stationary and mobile phases. | Monitoring the synthesis of cinnamate esters and amides. | libretexts.orgwalisongo.ac.idmdpi.com |
| In situ NMR | Provides real-time structural and quantitative information. | Studying the kinetics of copolymerization involving glycidyl (B131873) cinnamate. | magritek.comd-nb.info |
| In situ FT-IR | Monitors changes in vibrational modes of functional groups. | In situ determination of rosmarinic acid (a cinnamate derivative). | nih.gov |
| In situ Raman | Provides real-time information on molecular vibrations. | Monitoring the synthesis of 3-acetylcoumarin (B160212) in a flow reactor. | nih.gov |
Crystallization and Polymorphism Studies
The solid-state structure of a compound can significantly impact its physical properties. Crystallization studies are performed to obtain high-purity single crystals, and polymorphism studies investigate the existence of different crystalline forms. While specific studies on this compound are not prevalent, research on related cinnamic acid derivatives provides a framework for potential investigations.
X-ray diffraction is a key technique for determining the crystal structure of different polymorphs. researchgate.netacs.org Studies on cinnamic acid and its derivatives have revealed the existence of various polymorphic forms, which can be influenced by the crystallization solvent and conditions. researchgate.netcore.ac.uk For example, different polymorphs of α-truxillic acid, a dimer of cinnamic acid, have been isolated and characterized. researchgate.netacs.org Solid-state NMR can also be used to monitor changes in polymorphism during a reaction. acs.org
Specialized Reaction Conditions (e.g., Microwave-assisted synthesis, Ultrasound-assisted synthesis, Inert atmosphere techniques)
To improve reaction efficiency, yield, and sustainability, specialized reaction conditions are often employed in the synthesis of organic compounds.
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. scielo.org.mx This technique has been successfully applied to the synthesis of various heterocyclic compounds and nanoparticles. scielo.org.mxsim2.be For instance, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate was achieved in a much shorter time using microwave irradiation compared to conventional heating. scielo.org.mx
Ultrasound-assisted synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, can lead to faster reactions, higher yields, and milder reaction conditions. scispace.com The synthesis of ethyl cinnamate from cinnamic acid and ethanol (B145695) was efficiently carried out using ultrasound, resulting in a high yield. scispace.com Similarly, the enzymatic synthesis of other cinnamate esters has been enhanced by ultrasonic treatment. nih.govnih.gov
Inert atmosphere techniques: Thiols are susceptible to oxidation by atmospheric oxygen to form disulfides. jove.comjove.com Therefore, the synthesis and handling of this compound would likely require the use of inert atmosphere techniques, such as working under nitrogen or argon gas, to prevent this unwanted side reaction. jove.comwikipedia.org These techniques involve using specialized glassware like Schlenk lines or gloveboxes to exclude air and moisture from the reaction. wikipedia.org However, some modern synthetic methods for other thiol-containing compounds have been developed to work under an air atmosphere. cas.cn
Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. syrris.com This approach is increasingly being used for the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. mdpi.com
The continuous synthesis of ethyl isocyanoacetate has been demonstrated in a flow reactor, highlighting the potential for the safe, on-demand production of reactive intermediates. rsc.orgd-nb.info A flow process can be "telescoped," where multiple reaction steps are performed sequentially in a continuous stream without isolating the intermediates. rsc.org While a specific flow synthesis for this compound is not documented, the principles and equipment used for other esters and organic compounds are directly applicable. syrris.commdpi.com
Future Research Directions and Unexplored Avenues
Design and Synthesis of Advanced Derivatives with Tunable Properties
A primary avenue for future research lies in the rational design and synthesis of advanced derivatives of Ethyl 4-mercaptocinnamate. The inherent reactivity of its functional groups—the thiol, the aromatic ring, and the alkene/ester moiety—provides multiple handles for structural modification. nih.govnih.gov By systematically altering these sites, derivatives with precisely tuned electronic, optical, and physical properties can be developed.
Future work should focus on:
Thiol Group Modification: The nucleophilic thiol group can be derivatized through alkylation, acylation, or disulfide formation. This would allow for the attachment of various functional units, including polymers, biomolecules, or photo-responsive moieties, thereby modulating solubility, self-assembly behavior, and biological interactions.
Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can significantly alter the electronic properties of the entire molecule. This could be exploited to fine-tune its absorption and emission spectra for applications in organic electronics or as fluorescent probes.
Ester and Alkene Modification: Varying the ester group (e.g., replacing ethyl with longer alkyl chains, fluorinated chains, or polymeric chains) can control the lipophilicity and steric bulk. Furthermore, reactions at the double bond could lead to novel saturated derivatives or polymers.
| Modification Site | Example Derivative Structure | Potential Tunable Property | Potential Application Area |
|---|---|---|---|
| Thiol Group | S-alkylation with a fluorescent dye | FRET (Förster Resonance Energy Transfer) efficiency | Biosensing, Imaging |
| Aromatic Ring | Introduction of a nitro group (NO₂) | Non-linear optical (NLO) properties | Optoelectronics |
| Ester Group | Replacement of ethyl with polyethylene (B3416737) glycol (PEG) | Aqueous solubility, Biocompatibility | Drug delivery, Biomaterials |
| Alkene Bond | Epoxidation of the double bond | Reactivity for cross-linking | Polymer synthesis, Coatings |
Investigating Novel Reactivity Patterns and Unconventional Reaction Pathways
Beyond standard derivatization, future research should explore the novel reactivity of this compound. The interplay between its functional groups could lead to unconventional reaction pathways and the synthesis of complex molecular architectures.
Key areas for investigation include:
Thiol-ene "Click" Chemistry: The combination of a thiol and an alkene within the same molecule makes it a prime candidate for intramolecular or intermolecular thiol-ene reactions. These reactions are highly efficient and can be initiated photochemically or thermally, offering a pathway to create polymers, cyclic compounds, or cross-linked networks under mild conditions.
Intramolecular Cyclization: Under specific conditions, the thiol group could react with the ester or the double bond to form novel heterocyclic compounds, such as benzothiophenes or related structures.
Oxidative Coupling: The oxidation of the thiol group to form a disulfide bond can be used to create dimers or polymers. This reversible linkage is responsive to redox stimuli, making it attractive for applications in controlled-release systems or dynamic materials.
Integration into Hybrid Material Systems and Nanotechnology
The thiol group of this compound provides an excellent anchor for grafting the molecule onto the surface of metal nanoparticles (e.g., gold, silver), quantum dots, or metal oxides. nih.govrsc.org This surface modification can impart new functionalities to the nanomaterials, such as improved dispersibility, biocompatibility, or the ability to bind specific analytes.
Future directions in this area include:
Surface-Functionalized Nanoparticles: Creating monolayers of this compound on gold nanoparticles to act as sensors or catalysts. The cinnamate (B1238496) moiety could serve as a recognition element or a catalytically active site.
Polymer Nanocomposites: Incorporating this compound as a functional monomer or cross-linker in polymer matrices to create hybrid materials with enhanced mechanical, optical, or thermal properties. researchgate.net
Self-Assembled Monolayers (SAMs): Developing well-ordered SAMs on various substrates to control surface properties like wettability, adhesion, and biocompatibility.
Development of Sustainable and Green Synthetic Routes
As with any chemical compound intended for wider application, the development of sustainable and environmentally friendly synthetic methods is crucial. Future research should focus on replacing traditional synthetic methods with greener alternatives. mdpi.commdpi.comnih.gov
Potential green chemistry approaches include:
Biocatalysis: Using enzymes, such as lipases for the esterification step or other enzymes for the introduction of the mercapto group, could lead to milder reaction conditions and higher selectivity. researchgate.net
Green Solvents: Exploring the use of water, ethanol (B145695), ethyl acetate, or supercritical CO₂ as reaction media to replace hazardous organic solvents. chalcogen.ro
Energy-Efficient Synthesis: Investigating microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.net
| Synthetic Step | Conventional Method | Potential Green Alternative | Advantage of Green Route |
|---|---|---|---|
| Esterification | Acid-catalyzed reaction in organic solvent | Enzyme (lipase)-catalyzed reaction in solvent-free or green solvent | Milder conditions, higher selectivity, reduced waste |
| Thiol Introduction | Multi-step synthesis with harsh reagents | Biocatalytic route or one-pot synthesis | Fewer steps, less hazardous reagents |
| Energy Input | Conventional heating (oil bath) | Microwave or ultrasonic irradiation | Faster reaction rates, lower energy consumption |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized in the lab. thieme-connect.de Applying advanced computational modeling to this compound and its derivatives can accelerate the discovery of new materials with desired functionalities.
Future computational studies could focus on:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other ab initio methods to calculate electronic structures, predict UV-Vis and NMR spectra, and determine reaction pathways and transition states for novel reactions. researchgate.netfigshare.com
Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound derivatives in different environments, such as at interfaces, in solution, or within a polymer matrix, to understand their self-assembly and dynamic properties.
Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the properties of a large number of virtual derivatives, allowing for the efficient screening and identification of the most promising candidates for synthesis.
Exploration of Bio-inspired or Bio-mimetic Applications
Nature often provides inspiration for the design of advanced materials. nih.govnih.gov The structure of this compound can be used as a building block in bio-inspired systems.
Unexplored applications in this domain include:
Mimicking Natural Adhesives: The thiol group is known to form strong bonds with various surfaces, a principle used by marine organisms like mussels. Derivatives could be designed to create powerful, water-resistant adhesives.
Biomimetic Sensors: Cinnamic acid and its derivatives are involved in plant signaling pathways. nih.gov This recognition capability could be harnessed to develop sensors that mimic biological recognition processes.
Control of Surface Wettability: Inspired by the Lotus leaf and other natural surfaces, self-assembled monolayers of fluorinated derivatives of this compound could be used to create superhydrophobic surfaces. rsc.org
Challenges and Opportunities in Scaling Up Synthesis and Applications
Transitioning a promising compound from laboratory-scale synthesis to industrial production presents significant challenges. nih.govmdpi.com For this compound, future research must address these scale-up issues to realize its commercial potential.
Key challenges and opportunities include:
Cost-Effectiveness: The cost of starting materials and the complexity of the synthesis route are major hurdles. Research into cheaper starting materials and more efficient, fewer-step syntheses is needed.
Process Optimization and Control: Maintaining consistent product quality (purity, particle size, etc.) at a large scale requires robust process control. nih.gov This involves optimizing parameters like temperature, pressure, reaction time, and mixing.
Reproducibility: Ensuring that the properties of the final material are reproducible from batch to batch is critical for any application. mdpi.com This is particularly challenging for nanomaterials and functional polymers.
Purification: Developing efficient and scalable purification methods to remove impurities and unreacted starting materials is essential.
Addressing these challenges will create opportunities for developing commercially viable products based on this compound for a wide range of applications, from advanced coatings and electronics to biomaterials and consumer products. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
